Home > Products > Screening Compounds P120761 > 2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III
2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III - 159383-94-5

2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III

Catalog Number: EVT-391988
CAS Number: 159383-94-5
Molecular Formula: C37H68O9Si3
Molecular Weight: 741.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Taxanes are a class of diterpenes known for their complex structure and significant antitumor properties. Among them, baccatin III and its derivatives have been the subject of extensive research due to their role as precursors in the synthesis of taxol, a potent chemotherapeutic agent. The compound "2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III" is a derivative of baccatin III, which has been modified to enhance its reactivity and potential as a precursor for various taxol analogues. This analysis will delve into the synthesis, mechanism of action, and applications of this compound, drawing from the latest research findings.

Applications in Various Fields

Synthesis and Antitumor Activity

The synthesis of baccatin III analogs is a critical step in the development of new chemotherapeutic agents. Research has shown that the modification of baccatin III can lead to compounds with varied antitumor activities. For example, the synthesis of 2-m-Azidobenzoyl and 2-m-chlorobenzoyl baccatin III analogs from taxinine, a major component in Japanese yew leaves, has been explored. These studies have observed novel acetyl migration, which could play a role in enhancing the antitumor properties of these compounds1.

Chemical Reactivity and Derivative Synthesis

The chemical reactivity of 10-deacetyl baccatin III has been studied to synthesize taxol derivatives with modified side-chains at C-13. This modification aims to restore or enhance the binding affinity to tubulin, which is crucial for the antitumor activity of taxol and its analogs2. Additionally, the reactivity of baccatin III derivatives towards samarium II reagents has been investigated, leading to the efficient synthesis of various derivatives, including 9β-dihydro-10-deacetylbaccatin III. These derivatives could serve as intermediates for further chemical transformations and the development of new drugs3.

Unexpected Chemical Rearrangements

The chemistry of taxanes is complex and can lead to unexpected results during synthesis. For instance, during the chemoselective debenzoylation of 7,13-diacetyl baccatin III, an unexpected rearrangement occurred, resulting in the formation of a novel taxane structure with a tetrahydrofuran ring. Such rearrangements can potentially lead to the discovery of new compounds with unique biological activities4.

Classification

This compound falls under the category of organic compounds, specifically as a silylated derivative of Baccatin III. It is used primarily in research settings, particularly in the field of medicinal chemistry and drug development.

Synthesis Analysis

The synthesis of 2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III involves several steps that modify the parent Baccatin III structure. The process typically includes:

  1. Debenzoylation: The removal of benzoyl groups from the Baccatin III molecule, which can be achieved using various reagents such as sodium hydroxide or other nucleophiles.
  2. Silylation: The introduction of triethylsilyl groups at specific hydroxyl positions (7 and 10) to improve the compound’s stability and solubility. This is usually performed using triethylsilyl chloride in the presence of a base like pyridine or imidazole.
  3. Deacetylation: The deacetylation step involves removing acetyl groups from the molecule, which can be conducted using alkaline hydrolysis.

The reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis.

Molecular Structure Analysis

The molecular structure of 2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III features a tetracyclic core typical of taxane derivatives. Key structural aspects include:

  • Functional Groups: The presence of multiple silyloxy groups enhances lipophilicity and alters pharmacokinetic properties.
  • Stereochemistry: The compound exhibits specific stereochemical configurations at several chiral centers, which are critical for its biological activity.

The InChI string for this compound is as follows:
InChI 1S C44H72O10Si3\text{InChI 1S C44H72O10Si3} .

Chemical Reactions Analysis

The chemical reactions involving 2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III primarily include:

  1. Hydrolysis: Under acidic or basic conditions, silyloxy groups can be hydrolyzed back to hydroxyl groups.
  2. Acylation: The free hydroxyl groups can undergo acylation reactions to form esters or other derivatives.
  3. Nucleophilic Substitution: The silyloxy groups can participate in nucleophilic substitution reactions with various electrophiles.

These reactions are essential for further modifications aimed at enhancing pharmacological properties.

Mechanism of Action

The mechanism of action for compounds derived from Baccatin III, including 2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III, typically involves:

  1. Microtubule Stabilization: Similar to paclitaxel, this compound likely stabilizes microtubules and prevents their depolymerization during cell division.
  2. Apoptosis Induction: By disrupting normal microtubule dynamics, it may trigger apoptotic pathways in rapidly dividing cancer cells.

Experimental studies are necessary to elucidate specific interactions at the molecular level.

Physical and Chemical Properties Analysis

Key physical and chemical properties include:

  • Appearance: Typically presented as a solid or powder.
  • Solubility: Enhanced solubility due to silylation; soluble in organic solvents like dichloromethane and chloroform.
  • Stability: Generally stable under ambient conditions but sensitive to moisture due to silyloxy groups.

Detailed characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are often employed to confirm these properties.

Applications

The primary applications of 2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III include:

  1. Research Tool: Used in studies related to cancer treatment mechanisms and drug formulation development.
  2. Pharmaceutical Development: Serves as an intermediate in synthesizing more potent analogs for therapeutic use against various cancers.
  3. Chemical Synthesis: Acts as a precursor for further modifications aimed at enhancing efficacy or reducing side effects.

This compound represents a significant interest in ongoing research aimed at improving cancer therapeutics through structural modifications of natural products like Baccatin III.

Introduction to Baccatin III Derivatives in Anticancer Research

Historical Context of Taxane-Based Therapeutics

The discovery of paclitaxel (Taxol) in 1971 from Taxus brevifolia bark marked a transformative milestone in oncology therapeutics. This microtubule-stabilizing agent represented an unprecedented chemotherapeutic mechanism—promoting tubulin assembly rather than inhibiting it—which enabled clinical efficacy against historically treatment-resistant malignancies [2] . Initial development hurdles included severe supply limitations (30,000 kg bark yielded ~1 kg paclitaxel) and inherent physicochemical challenges like poor aqueous solubility [2] . The 1990s witnessed critical advancements: semi-synthesis from 10-deacetylbaccatin III (10-DAB) enabled scalable production, while FDA approvals for ovarian (1992), breast (1994), and lung cancers established taxanes as first-line agents [3] . Subsequent generations of taxane derivatives emerged to address pharmacological limitations, including docetaxel (1995) and cabazitaxel (2010), which exhibited improved activity against taxane-resistant tumors [2] [3]. This evolution set the foundation for targeted structural modifications of the baccatin III core to optimize drug-like properties.

Table 1: Key Milestones in Taxane Therapeutic Development

YearEventSignificance
1971Paclitaxel structure characterizedFirst microtubule-stabilizing agent identified
1992FDA approval for ovarian cancerValidated clinical efficacy against solid tumors
1994Semi-synthetic paclitaxel production licensedResolved supply crisis via 10-DAB conversion
1995Docetaxel approved in EuropeDemonstrated efficacy in paclitaxel-resistant cancers
2010Cabazitaxel FDA approval for prostate cancerAddressed multidrug resistance through reduced P-glycoprotein affinity

Structural and Functional Significance of Baccatin III in Paclitaxel Biosynthesis

Baccatin III serves as the essential diterpenoid backbone for paclitaxel and its derivatives, featuring a highly functionalized taxane core (C4, C5, C20 epoxide ring) that enables microtubule binding. Its biosynthesis involves 19 enzymatic steps, with late-stage modifications centered on acylation at key hydroxyl groups [3] [8]. The C13 side chain (β-phenylisoserine) confers optimal tubulin-binding conformation, while the C2 benzoyl group enhances binding affinity [8]. Crucially, 10-deacetylbaccatin III (10-DAB) serves as the immediate precursor to baccatin III through C10 acetylation—a reaction catalyzed by 10-deacetylbaccatin III-10-β-O-acetyltransferase [8].

The compound 2-debenzoylbaccatin III represents a pivotal biosynthetic intermediate formed by enzymatic removal of the C2 benzoyl group. This structural simplification enables chemoenzymatic reconstruction of novel analogues, as demonstrated by the identification of taxane 2α-O-benzoyltransferase (TBT). This enzyme specifically reacylates 2-debenzoyltaxanes using benzoyl-CoA, completing the functionalization required for biological activity [8]. The conservation of the oxetane ring (C4-C5-C20) and C1/C7 hydroxyl groups in these intermediates maintains conformational rigidity essential for tubulin interaction, making them indispensable templates for semi-synthetic optimization.

Table 2: Functional Roles of Baccatin III Substituents

PositionFunctional GroupRole in Bioactivity
C2BenzoylEnhances tubulin-binding affinity; stabilizes T-taxol conformation
C4/C5/C20Oxetane ringMaintains bioactive conformation; critical for microtubule stabilization
C10AcetylInfluences metabolic stability; modulates binding pocket interactions
C13Side chainDirectly interacts with β-tubulin hydrophobic cleft; determines potency
C7/C9/C10HydroxylsSites for chemical modification to alter solubility and pharmacokinetics

Rationale for Silylation Modifications in Taxane Derivatives

Silylation represents a strategic chemical approach to overcome inherent limitations of natural taxanes. By protecting hydroxyl groups with triethylsilyl (TES) or trimethylsilyl (TMS) moieties, chemists achieve:

  • Enhanced Lipophilicity: Silyl ether formation increases molecular hydrophobicity, improving membrane permeability. The compound 2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III (CAS# 159383-94-5) exhibits a molecular weight of 741.19 g/mol and logP >6, substantially higher than unmodified baccatin III (logP ~2.5) [1] [4]. This facilitates cellular uptake and bioavailability.
  • Regioselective Synthesis: The differential reactivity of C7, C10, and C13 hydroxyl groups enables sequential protection/deprotection strategies. Triethylsilylation at C7/C10 occurs preferentially due to steric accessibility, while C13 requires bulkier TMS protection [1] [9]. This selectivity allows controlled functionalization during multi-step syntheses.
  • Metabolic Stabilization: Silyl groups shield labile hydroxyls from phase II glucuronidation, extending plasma half-life. Deuterated versions (e.g., TRC-B585462) further enhance metabolic stability for pharmacokinetic studies [9].
  • Crystallinity Improvement: Silylation promotes crystalline solid formation (e.g., neat format storage at -20°C), facilitating purification and handling [1] [9].

Table 3: Molecular Properties of Silylated Baccatin III Derivatives

Property2-Debenzoyl-7,10-bis[TES]-10-deacetyl-13-TMS Baccatin III7,10-Bis[TES]-10-deacetyl-13-TMS Baccatin III
Molecular FormulaC₃₇H₆₈O₉Si₃C₄₁H₆₄O₁₀Si₂
Molecular Weight (g/mol)741.19773.20
Protecting GroupsC7/C10: Triethylsilyl; C13: TrimethylsilylC7/C10: Triethylsilyl; C13: Trimethylsilyl
Key Functional ModificationsDebenzoylated at C2; deacetylated at C10Intact C2 benzoyl; deacetylated at C10

These modifications enable synthetic access to next-generation taxanes with optimized properties. For instance, the 9,10-carbonate taxane derivatives demonstrate 7-fold greater potency against paclitaxel-resistant A549/T cells than paclitaxel itself, validating silylation as a gateway to enhanced therapeutic profiles [3]. The strategic incorporation of silicon-based protecting groups thus represents a critical advancement in taxane medicinal chemistry, balancing molecular complexity with pharmacological optimization.

Properties

CAS Number

159383-94-5

Product Name

2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-15-trimethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-4-yl] acetate

Molecular Formula

C37H68O9Si3

Molecular Weight

741.2 g/mol

InChI

InChI=1S/C37H68O9Si3/c1-15-48(16-2,17-3)45-27-21-28-36(23-42-28,43-25(8)38)31-33(40)37(41)22-26(44-47(12,13)14)24(7)29(34(37,9)10)30(32(39)35(27,31)11)46-49(18-4,19-5)20-6/h26-28,30-31,33,40-41H,15-23H2,1-14H3/t26-,27-,28+,30+,31-,33-,35+,36-,37+/m0/s1

InChI Key

OPJUXNZWUHWYAM-YFTSZZTPSA-N

SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3O)(C4(C)C)O)O[Si](C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C

Synonyms

(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-1,2a,3,4,4a,6,9,10,11,12,_x000B_12a,12b-dodecahydro-11,12-dihydroxy-4a,8,13,13-tetramethyl-4,6-bis[(triethylsilyl)oxy]-9-[(trimethylsilyl)oxy]-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one_x000B_

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3O)(C4(C)C)O)O[Si](C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3O)(C4(C)C)O)O[Si](C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.